
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a thiobis linkage and ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester typically involves the reaction of thiobis(methylcarbamic acid) with 3-(1-methylethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this synthesis include carbonylimidazolide and various alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the thiobis linkage.
Carbamic acid, methyl-, 3-methylphenyl ester: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
Thiobis(methylcarbamic acid) bis(3-(1-methylethyl)phenyl) ester is unique due to its thiobis linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and contributes to its specific reactivity and applications .
Propriétés
Numéro CAS |
37532-29-9 |
|---|---|
Formule moléculaire |
C22H28N2O4S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-[[(3-propan-2-ylphenoxy)carbonylamino]methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)17-7-5-9-19(11-17)27-21(25)23-13-29-14-24-22(26)28-20-10-6-8-18(12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
BPJIOAVCTUZJKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC2=CC=CC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)


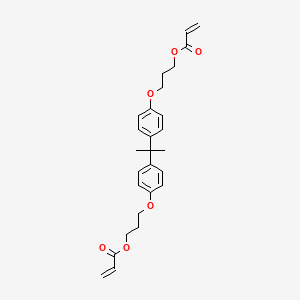
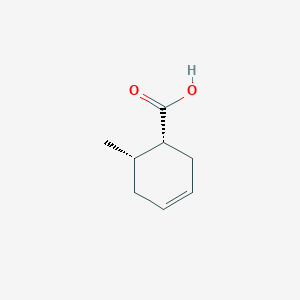
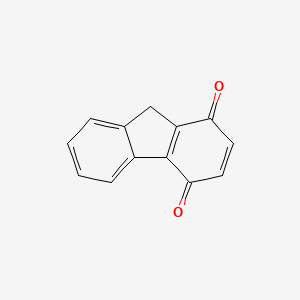
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
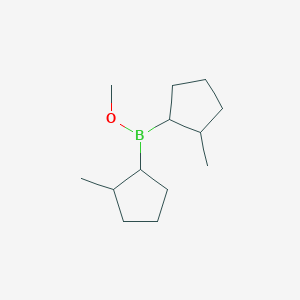
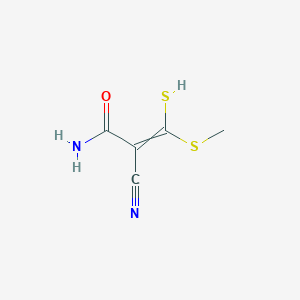
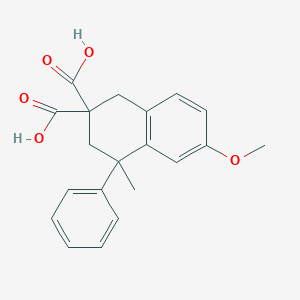
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)


